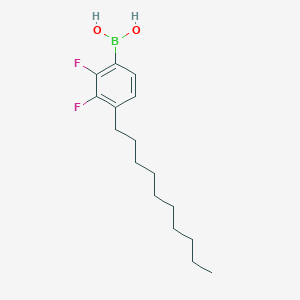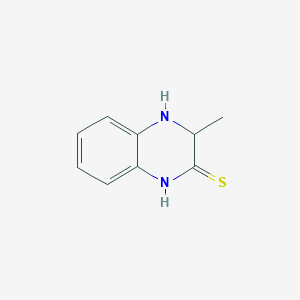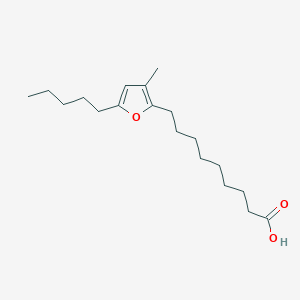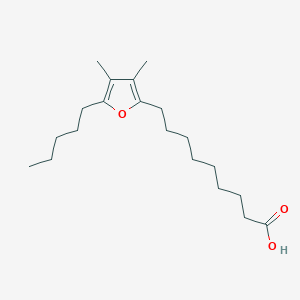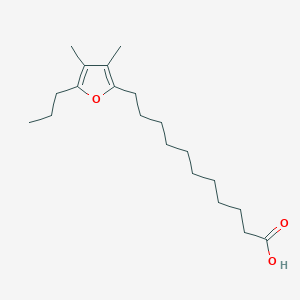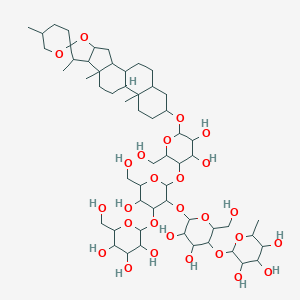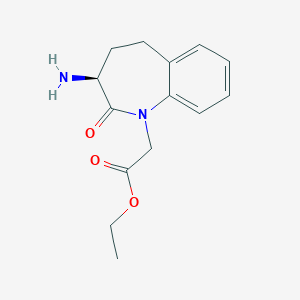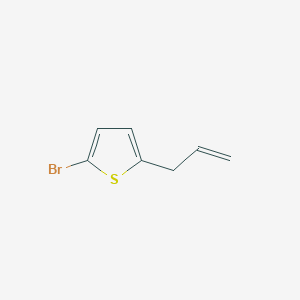
3-(5-Bromo-2-thienyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-thienyl)-1-propene, also known as 5-Bromo-2-thienylpropene or 2-thienylpropene-5-bromide, is an organic compound with the chemical formula C7H7Br. It is a colorless solid that is soluble in organic solvents and is used in a variety of synthetic and pharmaceutical applications. The compound is a derivative of propene and has a bromine atom in the 5-position of the thienyl group.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A study by Lombardo et al. (2001) described a new precursor of a formal 1-hydroxy allyl anion, synthesized by the ZnCl(2)-catalyzed addition of acetyl bromide to propenal. This precursor reacts with indium powder in THF, affording monoprotected 1-en-3,4-diols with significant diastereoselectivity, depending on the aldehyde nature (Lombardo, Girotti, Morganti, & Trombini, 2001).
Material Science and Optoelectronics
Goto et al. (1991) explored the second harmonic generation (SHG) of thienyl chalcone derivatives, identifying compounds with high SHG activity. Notably, 1-(2-thienyl)-3-(4-methylphenyl)propene-1-one exhibited SHG activity 15 times as large as urea, alongside high blue light region transparency, highlighting potential applications in optoelectronic devices (Goto, Hayashi, Kimura, & Nakayama, 1991).
Photophysical Properties
Kunai et al. (1996) synthesized a series of poly[(tetraethyldisilanylene)(2,5-thienylenes)n], demonstrating their photochemical and conducting properties. The study revealed that irradiation with a low-pressure mercury lamp resulted in cleavage of the silicon-silicon bonds, with conductivities of doped films in the range of 10-5−10-3 S cm-1, indicating potential for applications in electronic materials (Kunai, Ueda, Horata, Toyoda, Nagamoto, Ohshita, Ishikawa, & Tanaka, 1996).
Molecular Structure and Characterization
Sathish et al. (2018) conducted a comprehensive study on 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline (BTFA), including its synthesis, molecular structure via X-ray diffraction, spectral investigations, and molecular docking study. The analysis provided insights into the geometry, vibrational modes, and antiviral nature of the molecule, suggesting implications for medical research (Sathish, Meenakshi, Xavier, Sebastian, Periandy, Ahmad, Jamalis, Rosli, & Fun, 2018).
Polymer Science
Bronstein and Luscombe (2009) reported on the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) (P3HT) from an external initiator, demonstrating precise control over molecular weights and distributions. This methodology opens new avenues for designing polymer materials with tailored properties for electronic and photonic devices (Bronstein & Luscombe, 2009).
Eigenschaften
IUPAC Name |
2-bromo-5-prop-2-enylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-2-3-6-4-5-7(8)9-6/h2,4-5H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCROCGAIWXCJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(S1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434140 |
Source


|
| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159013-60-2 |
Source


|
| Record name | 2-Bromo-5-(2-propen-1-yl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-BROMO-2-THIENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


